Fmoc-2-amino-4,4,4-trifluorobutyric acid
Overview
Description
Fmoc-2-amino-4,4,4-trifluorobutyric acid: is a fluorinated amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a trifluoromethyl group at the beta position of the butyric acid chain. This compound is used in the synthesis of heterocyclic and aromatic ureas and amides, particularly as CEPT inhibitors .
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound is used in the synthesis of peptides , indicating that it may interact with other amino acids to form peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-2-amino-4,4,4-trifluorobutyric acid involves the use of a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with trifluoromethyl iodide (CF3-CH2-I) under basic conditions . This method is specifically developed for large-scale preparation, ensuring the production of enantiomerically pure derivatives .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of recyclable chiral auxiliaries and efficient alkylation processes ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxyl groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Alkylation: Trifluoromethyl iodide (CF3-CH2-I) under basic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further synthetic applications .
Scientific Research Applications
Chemistry: Fmoc-2-amino-4,4,4-trifluorobutyric acid is used in the synthesis of heterocyclic and aromatic ureas and amides, particularly as CEPT inhibitors .
Biology and Medicine: In drug design, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutyric acid are in great demand as bioisosteres of the leucine moiety . These derivatives are used to develop biologically active peptides and peptidomimetics .
Industry: The compound is also used in the production of various industrial chemicals and materials, leveraging its unique chemical properties .
Comparison with Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: A non-Fmoc protected version of the compound.
Leucine: A naturally occurring amino acid with a similar structure but without the trifluoromethyl group.
Uniqueness: Fmoc-2-amino-4,4,4-trifluorobutyric acid is unique due to the presence of both the Fmoc protecting group and the trifluoromethyl group. This combination enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and drug design .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDOSLXDQUFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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